molecular formula C16H17ClN2O4 B12726430 Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride CAS No. 102517-04-4

Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride

Cat. No.: B12726430
CAS No.: 102517-04-4
M. Wt: 336.77 g/mol
InChI Key: ZVXHLTCASKXLHS-UHFFFAOYSA-N
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Description

Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the furobenzodioxin moiety, which is then coupled with a piperazine derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 1-((furo(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-4-methyl-, hydrochloride include other piperazine derivatives and compounds containing the furobenzodioxin moiety. Examples include:

  • Piperazine, 1-(benzodioxol-5-ylcarbonyl)-4-methyl-, hydrochloride
  • Piperazine, 1-(furo(2,3-g)-1,4-benzodioxin-5-ylcarbonyl)-4-methyl-, hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the piperazine ring with the furobenzodioxin moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

102517-04-4

Molecular Formula

C16H17ClN2O4

Molecular Weight

336.77 g/mol

IUPAC Name

furo[2,3-g][1,4]benzodioxin-7-yl-(4-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C16H16N2O4.ClH/c1-17-2-4-18(5-3-17)16(19)15-9-11-8-13-14(10-12(11)22-15)21-7-6-20-13;/h6-10H,2-5H2,1H3;1H

InChI Key

ZVXHLTCASKXLHS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC4=C(C=C3O2)OC=CO4.Cl

Origin of Product

United States

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